molecular formula C₁₈H₁₂D₁₅N₅O₄ B1157953 N6-Octanoyl Cordycepin-d15

N6-Octanoyl Cordycepin-d15

Cat. No.: B1157953
M. Wt: 392.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-Octanoyl Cordycepin-d15 is a deuterated derivative of N6-Octanoyl Cordycepin, a synthetic analog of the natural nucleoside cordycepin (3′-deoxyadenosine). The compound features an octanoyl group attached to the N6 position of cordycepin and incorporates 15 deuterium atoms, enhancing its metabolic stability and pharmacokinetic properties . Its primary mechanism involves non-competitive inhibition of adenosine deaminase (ADA), an enzyme critical in purine metabolism, by leveraging its elongated hydrophobic chain to bind strongly to the enzyme’s active site . This modification improves bioavailability and prolongs systemic exposure compared to unmodified cordycepin, making it a valuable tool in cancer research, particularly for studying apoptosis and metastasis regulation .

Properties

Molecular Formula

C₁₈H₁₂D₁₅N₅O₄

Molecular Weight

392.53

Synonyms

3’-Deoxy-N-(1-oxooctyl)adenosine-d15;  N6-Octanoyl-3’-deoxyadenosine-d15; 

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Enhanced Stability: Deuterium in this compound reduces metabolic degradation, extending half-life compared to non-deuterated analogs .
  • Lipophilicity: The octanoyl group improves membrane permeability, enhancing cellular uptake in cancer models like B16-F1 .
  • Synergistic Potential: Combined use with pentostatin may amplify ADA inhibition, though mechanistic differences (non-competitive vs. competitive) require further study .

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for this compound studies?

  • Methodological Answer : Pilot studies assess feasibility (e.g., compound solubility, assay cost). Novelty is demonstrated via literature gap analysis (e.g., lack of deuterated ADA inhibitors). Relevance is established by linking ADA inhibition to disease mechanisms (e.g., immunosuppression in leukemia). Ethics review ensures compliance with dual-use research policies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.